molecular formula C10H9NO3S B143178 5-Amino-2-naphthalenesulfonic acid CAS No. 119-79-9

5-Amino-2-naphthalenesulfonic acid

Cat. No. B143178
CAS RN: 119-79-9
M. Wt: 223.25 g/mol
InChI Key: UWPJYQYRSWYIGZ-UHFFFAOYSA-N
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Description

5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid, is a compound that features a sulfonate-aminium group zwitterion, specifically 5-ammonio-2-naphthalenesulfonate. The molecular structure is characterized by the presence of a naphthalene ring substituted with an amino group and a sulfonic acid group. This structure facilitates the formation of a three-dimensional framework polymer through head-to-tail intermolecular hydrogen-bonding interactions between the aminium hydrogen atoms and separate sulfonate oxygen atom acceptors .

Synthesis Analysis

The synthesis of derivatives of 5-amino-2-naphthalenesulfonic acid has been explored in various studies. For instance, 5-(N-substituted-amino)sulfonyl-1-naphthylamine, an important intermediate for HIV integrase inhibitors, has been synthesized using 1-naphthaleneamide-5-sulfonic acid as a raw material, with the structures confirmed by mass spectrometry (MS) and infrared spectroscopy (IR) . Another derivative, 2-amino-5-aminomethyl-1-naphthalenesulfonic acid, has been prepared through aminomethylation and hydrolysis of 2-amino-1-naphthalenesulfonic acid, offering a simplified synthesis process that avoids high-pressure conditions and yields an 87.2% success rate .

Molecular Structure Analysis

The molecular structure of 5-amino-2-naphthalenesulfonic acid is further elucidated through the study of its crystal structure, which reveals the zwitterionic nature of the compound. The crystallographic analysis shows that the compound forms a robust three-dimensional network, which is significant for its potential applications in various fields .

Chemical Reactions Analysis

Chemical reactions involving 5-amino-2-naphthalenesulfonic acid include the formation of polyaniline-like structures through electropolymerization. The redox properties of the resulting poly(5-amino-1-naphthol) thin film have been investigated, demonstrating the reversible transformation of amine units into imine groups upon oxidation . Additionally, the compound has been used to synthesize antihalation dyes through a series of reactions including sulfonation, hydrolysis, and complexation with iron .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-naphthalenesulfonic acid and its derivatives have been studied in various contexts. For example, the electropolymerization of copolymers of 5-amino-2-naphthalenesulfonic acid with o-aminophenol on carbon cloth substrates has been investigated for their potential use as electrode materials in flexible supercapacitors. These materials exhibit significant charge storage capabilities and maintain their specific capacitance even when bent, indicating their flexibility and durability . Furthermore, the interaction of 5-amino-2-naphthalenesulfonic acid with chiral α-amino acids leads to the formation of chiral supramolecular compounds with diverse luminescent and circular dichroism properties, influenced by the substituents of the α-amino acids .

Scientific Research Applications

Crystal Structure and Zwitterionic Properties

  • Crystal Structure Analysis : The crystal structure of 5-amino-2-naphthalenesulfonic acid shows the presence of a sulfonate–aminium group zwitterion, forming a three-dimensional framework polymer structure (Smith, Wermuth, Young, & White, 2004).

Intermediate in Synthesis

  • Synthesis of Reactive Azo Dyes : 5-Amino-2-naphthalenesulfonic acid is used as an intermediate in the manufacture of reactive azo dyes and dyeing auxiliaries (Jia Zhi, 2002).

Medical Research

  • Retinal Neovascularization : It has been investigated for its effect on retinal neovascularization in a mouse model for oxygen-induced retinopathy, showing significant reduction in angioproliferative changes (Lange et al., 2007).

Environmental and Industrial Applications

  • Industrial Effluent Analysis : It's used in the enrichment and determination of benzene- and naphthalenesulfonates in industrial wastewaters, showing its significance in environmental monitoring (Alonso, Castillo, & Barceló, 1999).

Antiviral Research

  • Potential Anti-AIDS Agents : Naphthalenesulfonic acid derivatives, including those related to 5-amino-2-naphthalenesulfonic acid, have shown inhibitory effects on HIV-1 and HIV-2 (Mohan, Singh, & Baba, 1991).

Miscellaneous Applications

Safety And Hazards

5-Amino-2-naphthalenesulfonic acid can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves should be used .

Future Directions

5-Amino-2-naphthalenesulfonic acid has been used in the development of flexible charge storage materials for supercapacitors . Its electropolymerization on carbon cloth from perchloric acid solutions is a promising area of research .

properties

IUPAC Name

5-aminonaphthalene-2-sulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UWPJYQYRSWYIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059497
Record name 2-Naphthalenesulfonic acid, 5-amino-
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Molecular Weight

223.25 g/mol
Source PubChem
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Product Name

5-Amino-2-naphthalenesulfonic acid

CAS RN

119-79-9, 51548-48-2
Record name 5-Amino-2-naphthalenesulfonic acid
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Record name 1,6-Cleve's acid
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Record name 2-Naphthalenesulfonic acid, 5-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
L Garcia-Fernandez, MR Aguilar… - …, 2010 - ACS Publications
… 5-Amino-2-naphthalenesulfonic acid (ANSA) is a well characterized antimitogenic molecule that presents high activity. (8) ANSA was derived, including a reactive acrylic double bond in …
Number of citations: 21 pubs.acs.org
A Balamurugan, SM Chen - Analytica chimica acta, 2007 - Elsevier
… In our present investigation, EDOT and 5-amino-2-naphthalenesulfonic acid (ANS) (Scheme 1) were copolymerized. The electropolymerization avenue leads to uniform and improved …
Number of citations: 165 www.sciencedirect.com
G Smith, UD Wermuth, DJ Young… - … Section E: Structure …, 2004 - scripts.iucr.org
The crystal structure of 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid), C10H9NO3S, shows the presence of a sulfonate–aminium group zwitterion, viz. 5-ammonio-2-…
Number of citations: 7 scripts.iucr.org
Y Tian, Y Yang, Y Wu, Z Zhou, Y Li, J Wang, S Liu… - Journal of Energy …, 2023 - Elsevier
… The 5-amino-2-naphthalenesulfonic acid is electropolymerized at anodic potential on carbon cloth from aqueous perchloric acid solutions. The poly(5-amino-2-naphthalenesulfonic acid…
Number of citations: 0 www.sciencedirect.com
C Wang, Y Yang, Z Zhou, Y Li, Y Li, W Hou, S Liu… - Small, 2023 - Wiley Online Library
Copolymers of 5‐amino‐2‐naphthalenesulfonic acid (ANS) and o‐aminophenol (oAP) are electropolymerized on carbon cloth substrate from aqueous solutions, and the …
Number of citations: 3 onlinelibrary.wiley.com
Y Tian, Y Yang, Y Wu, Z Zhou, Y Li, J Wang… - Chao … - papers.ssrn.com
… 5-Amino-2-naphthalenesulfonic acid is electropolymerized at anodic potential on carbon cloth from perchloric acid solutions. The poly(5-Amino-2-naphthalenesulfonic acid) coated …
Number of citations: 0 papers.ssrn.com
A Geto, CMA Brett - Journal of Solid State Electrochemistry, 2016 - Springer
Conducting polymers have been synthesised electrochemically from 4-amino-3-hydroxynaphthalene-1-sulfonic acid (4A3HN1SA), 4-aminonaphthalene-1-sulfonic acid (4AN1SA) and 7…
Number of citations: 17 link.springer.com
İ Kaya, B Akyüz, F Kolcu, H Söyüt - Reactive and Functional Polymers, 2022 - Elsevier
Schiff base polymers or poly(imine)s are a conjugate polymers group. Due to their high thermal stability, conjugated polymers (CPs) are widely used in the production of electronic …
Number of citations: 1 www.sciencedirect.com
C Lange, C Ehlken, G Martin, K Konzok… - Experimental eye …, 2007 - Elsevier
The effect of the heparin analog 5-amino-2-naphthalenesulfonate (5-amino-2-NMS) on retinal neovascularization was investigated in the mouse model for oxygen-induced retinopathy (…
Number of citations: 28 www.sciencedirect.com
S Jesny, KG Kumar - Journal of Electroanalytical Chemistry, 2017 - Elsevier
A simple, easy to fabricate, selective and sensitive sensor for simultaneous determination of nucleic acid bases guanine, adenine and cytosine along with uric acid is being reported in …
Number of citations: 20 www.sciencedirect.com

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